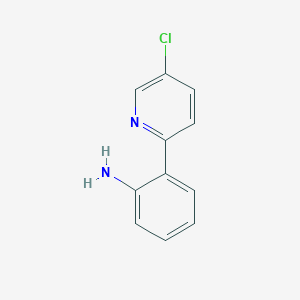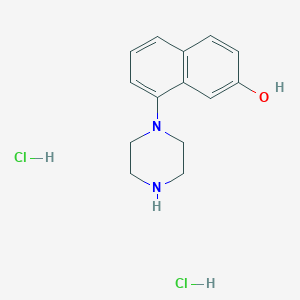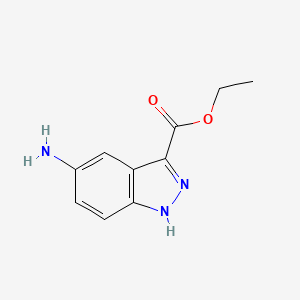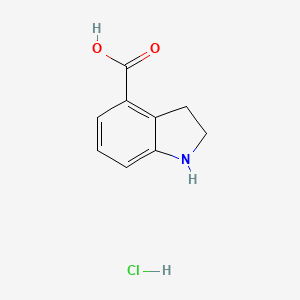
Acide indole-4-carboxylique chlorhydrate
Vue d'ensemble
Description
Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The indoline structure exists in a large number of natural products and has been used in the construction of new drug scaffolds . Drugs containing indoline have played important roles in various disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases, and so on .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . Many methods for reducing indole to indoline have been reported, such as catalytic hydrogenation and other reduction conditions including borane-pyridine in hydrogen chloride, zinc powder, tin or zinc amalgam in hydrochloric acid, sodium ammonia, and so on .Molecular Structure Analysis
The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner . NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Chemical Reactions Analysis
Hydrolysis can occur under acidic or basic conditions that determine the ionization of the carboxylic acid . Reactions under basic conditions will require a final neutralization step with dilute H+ to recover the carboxylic acid .Physical and Chemical Properties Analysis
Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . Considering the low stability of indoline, a protective group is usually attached to the nitrogen atom of the pyrrole ring .Applications De Recherche Scientifique
Synthèse des alcaloïdes
Les dérivés d'indoline sont cruciaux dans la synthèse des alcaloïdes, qui sont des composés organiques naturels contenant de l'azote. Ils sont importants dans le développement des produits pharmaceutiques en raison de leurs structures complexes et de leurs activités biologiques. La synthèse des dérivés d'indole, qui sont prévalents dans certains alcaloïdes, a été au cœur de la recherche, soulignant l'importance des structures d'indoline en chimie médicinale .
Développement de médicaments anticancéreux
Les composés d'indoline se sont révélés prometteurs dans le développement de médicaments anticancéreux. Leur structure unique permet l'interaction avec les résidus d'acides aminés des protéines, ce qui peut être exploité dans la conception de médicaments pour cibler spécifiquement les cellules cancéreuses, réduisant ainsi les effets secondaires de la chimiothérapie conventionnelle .
Applications antibactériennes
La structure d'indoline est essentielle au développement de nouveaux antibiotiques. Avec la résistance croissante des bactéries aux médicaments existants, les dérivés d'indoline offrent une nouvelle voie pour lutter contre les infections bactériennes .
Thérapeutique cardiovasculaire
Les composés à base d'indoline ont été étudiés pour leur potentiel dans le traitement des maladies cardiovasculaires. Leur capacité à interagir avec les résidus protéiques et à améliorer les propriétés physicochimiques en fait des candidats adaptés à la thérapeutique cardiovasculaire .
Utilisations anti-inflammatoires et analgésiques
Les propriétés anti-inflammatoires et analgésiques des dérivés d'indoline les rendent précieux dans le traitement de la douleur et de l'inflammation. Leurs avantages structurels permettent le développement de médicaments avec moins d'effets secondaires par rapport aux médicaments traditionnels .
Méthodologies de synthèse organique
L'indoline est un élément clé de diverses méthodologies de synthèse organique. Elle peut être synthétisée par réduction à partir de l'indole, par synthèse de Diels-Alder intramoléculaire et par synthèse catalytique, entre autres méthodes. Ces procédés sont essentiels pour créer des isomères d'indoline spécifiques adaptés à la recherche et au développement de médicaments .
Chimie verte
Les dérivés d'indoline sont également importants dans le domaine de la chimie verte. Le développement de voies de synthèse écologiques pour les composés d'indoline est un domaine d'intérêt croissant, visant à réduire l'impact environnemental de la synthèse chimique .
Recherche en chimie hétérocyclique
En tant que composé hétérocyclique, l'indoline joue un rôle important dans l'étude de la chimie hétérocyclique. Sa structure bicyclique, composée d'un cycle benzénique fusionné à un cycle azoté à cinq chaînons, fait l'objet de recherches approfondies en raison de sa pertinence dans les produits naturels et les médicaments .
Mécanisme D'action
Target of Action
Indoline-4-carboxylic acid hydrochloride, like other indole derivatives, is known to interact with multiple receptors in the body . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets . This binding can lead to a variety of changes in the body, depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Indole derivatives, including Indoline-4-carboxylic acid hydrochloride, are involved in various biochemical pathways. For instance, they are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can also be converted into other compounds, such as indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
It’s worth noting that the physicochemical properties of indole derivatives can be improved by the presence of an aromatic heterocyclic ring .
Result of Action
The result of the action of Indoline-4-carboxylic acid hydrochloride can vary depending on the specific biological activity. For example, some indole derivatives have been shown to have inhibitory activity against influenza A . Others have demonstrated anti-inflammatory and analgesic activities .
Safety and Hazards
Orientations Futures
With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
2,3-dihydro-1H-indole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNIYKCEAWXTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-04-5 | |
| Record name | 2,3-dihydro-1H-indole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


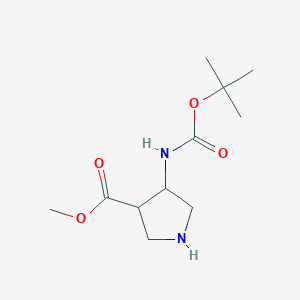
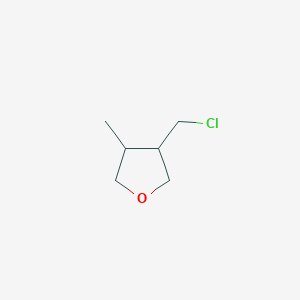
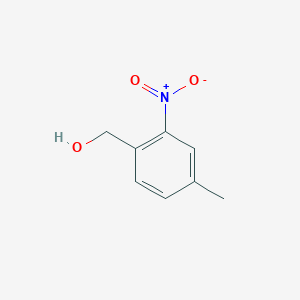
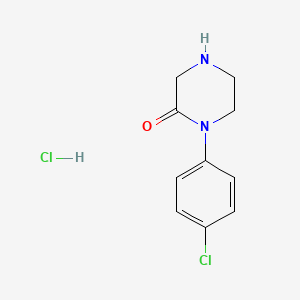

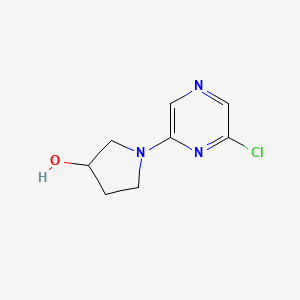
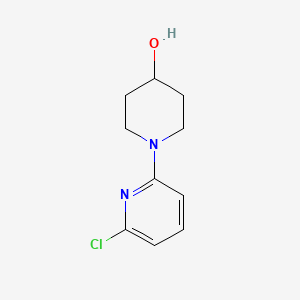
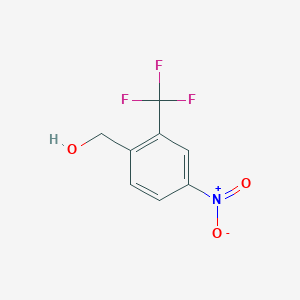
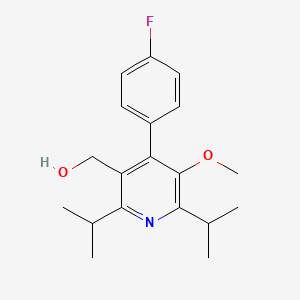
![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)
